molecular formula C9H6BrClS B1336759 5-Bromo-3-(chloromethyl)-1-benzothiophene CAS No. 852180-53-1

5-Bromo-3-(chloromethyl)-1-benzothiophene

Cat. No. B1336759
CAS RN: 852180-53-1
M. Wt: 261.57 g/mol
InChI Key: ZIOALKCKGFEWMX-UHFFFAOYSA-N
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Description

The compound "5-Bromo-3-(chloromethyl)-1-benzothiophene" is a polyhalogenated benzothiophene derivative, which is a class of compounds that have been extensively studied due to their potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of bromo and chloromethyl groups on the benzothiophene ring system makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of halogenated benzothiophenes, such as "5-Bromo-3-(chloromethyl)-1-benzothiophene," often involves bromocyclization processes. For instance, an efficient bromocyclization of ortho-substituted arylmethyl sulfide using N-methyl-pyrrolidin-2-one hydrotribromide has been reported to lead to the synthesis of polyhalogenated benzothiophenes . Additionally, the preparation of related compounds through ring contraction of brominated benzothiopyranones with amines has been described, highlighting the synthetic versatility of these compounds .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of a 2-(aminomethylene) benzothiophene derivative was determined by this method, providing insights into the molecular conformation and stereochemistry of such compounds . The crystal structures of bromo- and bromomethyl-substituted benzenes have also been analyzed to understand the interactions such as C–H···Br, C–Br···Br, and C–Br···π, which can influence the packing and stability of these molecules .

Chemical Reactions Analysis

Benzothiophene derivatives undergo a variety of chemical reactions. For instance, 3-bromo-benzothiophenes can be treated with carbon dioxide to yield carboxylic acids or with acid to revert to the bromo-derivatives . The presence of bromo and chloromethyl groups on the benzothiophene ring allows for further functionalization, such as arylation, which can lead to a diverse array of substituted benzothiophenes . Additionally, the reactivity of such compounds towards nucleophiles and electrophiles can be exploited in various organic transformations, including the Sommelet and Krohnke reactions to yield aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Bromo-3-(chloromethyl)-1-benzothiophene" and related compounds are influenced by their molecular structure and substituents. The presence of halogen atoms imparts certain characteristics such as higher densities, boiling points, and reactivity compared to their non-halogenated counterparts. The electronic effects of the bromo and chloromethyl groups can affect the acidity of protons in the molecule and the reactivity of the benzothiophene ring towards electrophilic or nucleophilic attack .

Scientific Research Applications

Synthesis and Biological Activity

5-Bromo-3-(chloromethyl)-1-benzothiophene derivatives have been utilized in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These compounds undergo complex reactions involving elimination, reduction, and bromization to yield novel CCR5 antagonists. Such compounds have been characterized through various spectroscopic techniques and tested for biological activity, indicating their potential in pharmaceutical applications (H. Bi, 2015).

Electrochemical Studies

The compound has been involved in electrochemical studies, particularly in the synthesis and electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates. Such studies explore the electrochemical behavior of these compounds in different solvents and under various conditions, providing insights into their reactivity and potential applications in fields like materials science (Michal Rejňák et al., 2004).

Molecular Tool Synthesis

5-Bromo-3-(chloromethyl)-1-benzothiophene has served as a precursor in the synthesis of diverse molecular structures. For instance, an efficient bromocyclization process of ortho-substituted arylmethyl sulfide promoted by specific reagents led to the creation of polyhalogenated benzothiophene platforms. These platforms have been further functionalized to access a library of stereo-defined benzothiophene derivatives, indicating the compound's utility in complex chemical syntheses (Guangkuan Zhao et al., 2017).

Antimicrobial Activity

Derivatives of 5-Bromo-3-(chloromethyl)-1-benzothiophene have been synthesized and evaluated for their antimicrobial activity. For example, certain derivatives have shown promising results against a range of bacterial strains, highlighting their potential in the development of new antimicrobial agents (G. Naganagowda & A. Petsom, 2011).

Safety and Hazards

“5-Bromo-3-(chloromethyl)-1-benzothiophene” is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

5-bromo-3-(chloromethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOALKCKGFEWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428181
Record name 5-bromo-3-(chloromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(chloromethyl)-1-benzothiophene

CAS RN

852180-53-1
Record name 5-bromo-3-(chloromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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